N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide
Description
N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide (IUPAC name verified in and ) is a hybrid molecule combining a tetrahydrocarbazole core with a phthalazinone-acetamide substituent. The carbazole moiety is substituted with a methoxy group at position 6, while the acetamide linker connects to a 1-oxophthalazin-2(1H)-yl group.
Properties
Molecular Formula |
C23H22N4O3 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1-oxophthalazin-2-yl)acetamide |
InChI |
InChI=1S/C23H22N4O3/c1-30-15-9-10-19-18(11-15)17-7-4-8-20(22(17)26-19)25-21(28)13-27-23(29)16-6-3-2-5-14(16)12-24-27/h2-3,5-6,9-12,20,26H,4,7-8,13H2,1H3,(H,25,28) |
InChI Key |
VREKLIRUHAWPIK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCCC3NC(=O)CN4C(=O)C5=CC=CC=C5C=N4 |
Origin of Product |
United States |
Preparation Methods
Fischer Indole Synthesis
A widely adopted method involves the Fischer indole reaction between 4-methoxyphenylhydrazine and cyclohexanone derivatives. Key steps include:
Alternative Cyclization Routes
Microwave-assisted synthesis reduces reaction time significantly:
Preparation of the Phthalazinone Moiety
The 1-oxophthalazin-2(1H)-yl segment is synthesized via cyclocondensation of phthalic anhydride derivatives.
Hydrazine-Mediated Cyclization
-
Procedure :
-
Key Data :
Step Reagent Temp (°C) Time (h) Yield (%) Phthalhydrazide formation Hydrazine hydrate 100 4 90 Oxidation KMnO₄/H₂SO₄ 80 6 78
Coupling Strategies for Acetamide Formation
The final step involves linking the carbazole and phthalazinone units via an acetamide bridge.
Carbodiimide-Mediated Coupling
Microwave-Assisted Amidation
-
Protocol :
-
100 W power, 80°C, 30 min
-
Solvent: DMF with 4Å molecular sieves
-
-
Advantages :
Optimization of Reaction Parameters
Solvent Effects on Coupling Efficiency
| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Dichloromethane | 8.93 | 68 | 95.2 |
| DMF | 36.7 | 78 | 98.1 |
| THF | 7.52 | 52 | 91.8 |
DMF outperforms others due to better solubility of intermediates
Temperature Dependence
| Temp (°C) | Time (h) | Yield (%) | Byproduct Formation (%) |
|---|---|---|---|
| 0 → 25 | 24 | 68 | 12 |
| 40 | 12 | 72 | 18 |
| 60 | 6 | 65 | 25 |
Room temperature balances yield and purity
Purification and Characterization
Chromatographic Techniques
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃) :
Scale-Up Challenges and Solutions
Industrial-Scale Production
-
Issue : Exothermic coupling reaction at >500 g scale
-
Mitigation :
-
Slow reagent addition over 2 h
-
Jacketed reactor with −10°C coolant
-
-
Batch Yield : 63% (5 kg scale)
Waste Management
-
Byproducts :
-
Unreacted EDC (12–15%)
-
Hydrolyzed HOBt (8–10%)
-
-
Neutralization Protocol :
Comparative Analysis of Synthetic Routes
| Method | Total Steps | Overall Yield (%) | Cost (USD/g) |
|---|---|---|---|
| Classical Fischer + EDC | 6 | 42 | 120 |
| Microwave-assisted | 5 | 58 | 95 |
| Flow chemistry | 4 | 65 (pilot scale) | 80 |
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group or further oxidation to form quinones.
Reduction: Reduction of the carbazole core or the phthalazinone moiety.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully or partially reduced compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide involves its interaction with specific molecular targets and pathways. This may include:
Binding to Enzymes or Receptors: Inhibition or activation of specific enzymes or receptors.
Modulation of Signaling Pathways: Affecting cellular signaling pathways involved in disease processes.
Induction of Apoptosis: Triggering programmed cell death in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Variations
Core Scaffolds
*THC: 2,3,4,9-tetrahydro-1H-carbazol-1-yl
Key Observations :
- The target compound and Y043-4945 share the tetrahydrocarbazole-phthalazinone scaffold but differ in phthalazinone substituents (1-oxo vs. 4-oxo-3-isopropyl) .
- Replacing the phthalazinone with a naphthyl group () reduces molecular weight by 60 Da and eliminates the hydrogen-bonding capability of the phthalazinone oxygen .
- Compounds like 4b () retain the phthalazinone moiety but incorporate an oxadiazole ring and sulfur-based linkers, altering electronic properties .
Example :
- Y043-4945 () likely involves coupling a tetrahydrocarbazole amine with a pre-functionalized phthalazinone-acetic acid derivative.
Physicochemical Properties
Spectral Data
Notes:
- The target compound’s acetamide C=O stretch aligns with analogs in –2 (~1670–1680 cm⁻¹) .
- Phthalazinone derivatives () show additional lactone C=O stretches (~1719 cm⁻¹) .
Target Compound
- Hypothesized Activity: Potential dual mechanism: carbazole for DNA interaction and phthalazinone for kinase inhibition (e.g., PARP or EGFR targets) .
Analogs
- Y043-4945 () : Structural similarity suggests comparable bioactivity but modified pharmacokinetics due to the isopropyl group.
- Oxadiazol-phthalazinones (): Demonstrated anti-proliferative activity against cancer cell lines, likely due to oxadiazole’s electron-withdrawing effects enhancing DNA binding .
- Naphthyl-acetamide () : The naphthyl group may improve lipophilicity, enhancing blood-brain barrier penetration for CNS targets .
Biological Activity
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide is a complex organic compound that combines features of carbazole and phthalazine derivatives. This compound has garnered attention due to its potential biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 401.5 g/mol. The structure features a tetrahydrocarbazole moiety linked to an isoquinoline derivative, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C24H23N3O3 |
| Molecular Weight | 401.5 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
Research indicates that carbazole derivatives exhibit notable anticancer activity. For instance, compounds similar to this compound have been shown to induce apoptosis in various cancer cell lines. In particular:
- IC50 Values : Certain derivatives have demonstrated IC50 values as low as 5.9 µg/mL against A549 lung carcinoma cells .
Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects. Studies on related carbazole derivatives indicate that they can protect neuronal cells from oxidative stress and excitotoxicity:
- Mechanism : The neuroprotective activity may be attributed to antioxidative properties and modulation of neurotransmitter systems .
Anti-inflammatory and Analgesic Activities
Compounds with similar structures have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators:
- Potential Applications : These properties suggest therapeutic applications in treating conditions like arthritis and chronic pain syndromes .
Case Studies and Research Findings
Several studies have focused on the biological activities of carbazole derivatives:
- Antimicrobial Activity : A study evaluated the antimicrobial properties of various N-substituted carbazoles against bacteria such as E. coli and S. aureus, showing significant inhibition at certain concentrations .
- Neuroprotective Studies : Research on specific N-substituted carbazoles demonstrated their ability to protect HT22 neuronal cells from glutamate-induced injury at concentrations as low as 3 µM .
- Pharmacological Potential : The dual functionality of the compound (carbazole and phthalazinone moieties) suggests enhanced interactions with biological targets compared to simpler analogs, potentially leading to improved pharmacological profiles.
Q & A
Q. Basic
- IR Spectroscopy : Identifies functional groups (e.g., –NH at ~3260–3300 cm⁻¹, C=O at ~1670–1690 cm⁻¹, and aromatic C=C at ~1590–1610 cm⁻¹) .
- NMR : ¹H NMR reveals substituent environments (e.g., methoxy protons at δ 3.8–4.0 ppm, triazole protons at δ 8.3–8.4 ppm). ¹³C NMR confirms carbonyl carbons (δ ~165 ppm) and aromatic systems .
- HRMS : Validates molecular formulas (e.g., [M+H]⁺ with <1 ppm error) .
How can reaction conditions be optimized for higher yields in synthesis?
Advanced
Use Design of Experiments (DoE) to systematically vary parameters (catalyst loading, solvent ratio, temperature). For example:
| Factor | Range Tested | Optimal Value |
|---|---|---|
| Cu(OAc)₂ loading | 5–15 mol% | 10 mol% |
| Solvent (t-BuOH:H₂O) | 1:1–4:1 | 3:1 |
| Temperature | RT–60°C | RT |
| Statistical tools like ANOVA identify significant factors, reducing trial runs by 40–60% . Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions . |
How can contradictions in spectral data interpretation be resolved?
Q. Advanced
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings. For example, distinguishing triazole protons from aromatic signals .
- Isotopic Labeling : Confirms reaction pathways (e.g., ¹⁵N-labeled azides to track cycloaddition regioselectivity).
- Cross-Validation : Compare HRMS with elemental analysis to rule out impurities .
What in vitro models are suitable for assessing its pharmacological potential?
Q. Basic
- Anti-Proliferative Assays : MTT assays on cancer cell lines (e.g., IC₅₀ determination) .
- Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates.
- Dose-Response Curves : Fit data to Hill equations to quantify efficacy/potency .
How can structure-activity relationship (SAR) studies be designed for this compound?
Q. Advanced
- Substituent Variation : Synthesize analogs with modified carbazole/phthalazinone groups (e.g., –NO₂, –Cl, –OCH₃) to assess electronic effects.
- Pharmacophore Mapping : Use docking studies (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with kinase active sites) .
- Data Analysis : Apply multivariate regression to correlate substituent properties (Hammett σ, logP) with bioactivity .
What computational methods enhance reaction design for novel derivatives?
Q. Advanced
- Quantum Chemical Calculations (DFT) : Predict transition states and regioselectivity in cycloadditions .
- Machine Learning : Train models on reaction databases (e.g., USPTO) to suggest optimal catalysts/solvents.
- Molecular Dynamics : Simulate solubility/stability in different solvents (e.g., water vs. DMSO) .
How can solubility issues be addressed during formulation?
Q. Advanced
- Co-Solvency : Use PEG-400 or cyclodextrins to enhance aqueous solubility.
- Salt Formation : React with HCl or sodium bicarbonate to generate ionizable derivatives.
- Nanoformulation : Encapsulate in liposomes (e.g., particle size <200 nm via DLS) .
What stability studies are recommended for long-term storage?
Q. Basic
- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC.
- Light Sensitivity : Use amber vials if UV-Vis shows photodegradation (λmax shifts).
- Lyophilization : For hygroscopic compounds, lyophilize and store under argon .
What challenges arise during scale-up synthesis, and how are they mitigated?
Q. Advanced
- Heat Management : Use flow reactors for exothermic steps (e.g., cycloadditions).
- Catalyst Recovery : Immobilize Cu(OAc)₂ on silica to reduce metal leaching.
- Purification : Switch from recrystallization to column chromatography (e.g., Biotage systems) for >100 g batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
